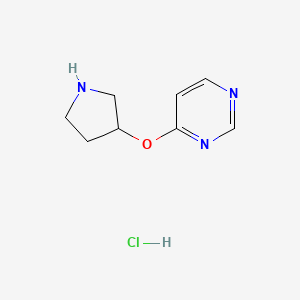

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

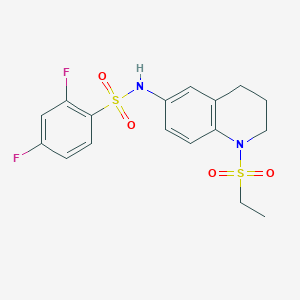

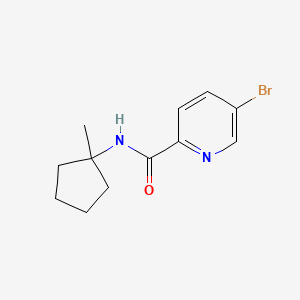

“4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives based on a potent inhibitor of myeloid cell leukemia-1 (Mcl-1) protein .Molecular Structure Analysis

The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions. For example, Pannala et al. developed a metal- and catalyst-free three-component decarboxylative coupling reaction of proline, aldehydes, and 4-hydroxycarbazole to access pyrrolidinyl-carbazole derivatives .Scientific Research Applications

Metabolic and Pharmacokinetic Studies

4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride and its derivatives have been extensively studied in the context of metabolism, excretion, and pharmacokinetics. For instance, PF-00734200, a dipeptidyl peptidase IV inhibitor containing a pyrimidine ring, has been examined for its disposition in rats, dogs, and humans. This study revealed insights into the drug's metabolism, primarily through hydroxylation at the pyrimidine ring, and its elimination pathways (Sharma et al., 2012).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those linked with pyrrolidin-3-ol, has been a significant area of research. For example, pyrimidine 1′-aza-C-nucleosides were synthesized using 5-bromouracil and other compounds with pyrrolidin-3-ol, showing the versatility of pyrimidine in nucleoside analogues (Filichev & Pedersen, 2001).

Antitumor Activity

Several studies have explored the antitumor properties of pyrimidine derivatives. One such study synthesized a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, targeting thymidylate and purine nucleotide biosynthesis, and demonstrated their potential as antifolate agents in cancer treatment (Liu et al., 2015).

Molecular Docking Studies

Molecular docking studies involving pyrimidine derivatives have been conducted to understand their interaction with various biological targets, such as c-Met kinase. These studies aid in analyzing molecular features contributing to the inhibitory activity of compounds and in developing predictive models for biological activities (Caballero et al., 2011).

Biological and Antimicrobial Activity

Research has also focused on the biological activities of pyrimidine derivatives, including their cytotoxic properties and antimicrobial activity. For instance, a study on 5-hydroxymethylpyrimidines revealed their moderate level of anticancer properties and their potential as biologically active compounds (Stolarczyk et al., 2021).

Future Directions

The pyrrolidine ring, a key component of “4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride”, is a versatile scaffold for the development of novel biologically active compounds . Future research could focus on exploring the pharmacophore space of this compound and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

4-pyrrolidin-3-yloxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWQBAIIYSVALN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=NC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B2378960.png)

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)

![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)